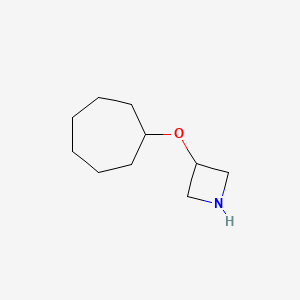

3-(Cycloheptyloxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3-cycloheptyloxyazetidine |

InChI |

InChI=1S/C10H19NO/c1-2-4-6-9(5-3-1)12-10-7-11-8-10/h9-11H,1-8H2 |

InChI Key |

QLXLRKGCBYPXLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)OC2CNC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Cycloheptyloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient synthetic pathway for the preparation of 3-(cycloheptyloxy)azetidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a three-step sequence involving N-protection of 3-hydroxyazetidine, a Williamson ether synthesis, and subsequent deprotection. This guide provides detailed experimental protocols, a summary of quantitative data, and a mechanistic overview of the key transformations.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through the following three-step process:

-

N-Boc Protection of 3-Hydroxyazetidine: The secondary amine of 3-hydroxyazetidine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step.

-

Williamson Ether Synthesis: The hydroxyl group of N-Boc-3-hydroxyazetidine is alkylated with a suitable cycloheptyl halide, such as cycloheptyl bromide, to form the corresponding ether.

-

N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Data Presentation

| Step | Reaction | Reactants | Product | Yield (%) |

| 1 | N-Boc Protection | 3-Hydroxyazetidine, Di-tert-butyl dicarbonate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | ~95% |

| 2 | Williamson Ether Synthesis | tert-Butyl 3-hydroxyazetidine-1-carboxylate, Cycloheptyl bromide, NaH | tert-Butyl this compound-1-carboxylate | 60-70% (Estimated) |

| 3 | N-Boc Deprotection | tert-Butyl this compound-1-carboxylate, Trifluoroacetic acid | This compound | >95% |

Note: The yield for the Williamson ether synthesis is an estimation based on similar reactions. Actual yields may vary depending on specific reaction conditions and optimization.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

Procedure:

-

3-Hydroxyazetidine hydrochloride (10 kg) is dissolved in water (100 kg).

-

Sodium bicarbonate (84 kg) is added to the solution.

-

A solution of di-tert-butyl dicarbonate (52 kg) in tetrahydrofuran (10 L) is slowly added to the reaction mixture.

-

The reaction is stirred at 25-30 °C for 12 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is filtered, and the layers are separated to yield the product.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Cycloheptyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Cycloheptyl bromide (1.2 eq) is added dropwise to the mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched with water at 0 °C.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of this compound (N-Boc Deprotection)

Materials:

-

tert-Butyl this compound-1-carboxylate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

A solution of tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane is treated with trifluoroacetic acid (10 eq) at room temperature.[1]

-

The reaction mixture is stirred for 2-4 hours until TLC analysis indicates complete consumption of the starting material.[1]

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Reaction Mechanisms and Visualizations

N-Boc Protection of 3-Hydroxyazetidine

The protection of the secondary amine in 3-hydroxyazetidine with di-tert-butyl dicarbonate proceeds via a nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butoxide group, which is subsequently protonated, and the release of carbon dioxide.

Caption: N-Boc Protection of 3-Hydroxyazetidine.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction. In this case, the alkoxide of N-Boc-3-hydroxyazetidine, formed by deprotonation with a strong base like sodium hydride, acts as a nucleophile and attacks the electrophilic carbon of cycloheptyl bromide, displacing the bromide ion and forming the ether linkage.

Caption: Williamson Ether Synthesis Mechanism.

N-Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The acid protonates the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to give the free amine and carbon dioxide.

Caption: N-Boc Deprotection Mechanism.

References

An In-depth Technical Guide to 3-(Cycloheptyloxy)azetidine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic approaches for 3-(Cycloheptyloxy)azetidine. Due to the limited availability of data for this specific molecule, this guide leverages information on analogous 3-substituted azetidine derivatives to present a thorough and scientifically grounded resource.

Chemical Structure and Stereochemistry

This compound is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cycloheptyloxy group.

Core Structure

The foundational structure consists of an azetidine ring, a nitrogen-containing heterocycle known for its significant ring strain, which influences its chemical reactivity. This ring is connected via an ether linkage at its 3-position to a seven-membered cycloheptyl ring.

Stereochemistry

The primary point of stereochemical interest in this compound arises from the potential chirality at two centers:

-

C3 of the Azetidine Ring: The carbon atom of the azetidine ring bonded to the oxygen of the cycloheptyloxy group is a stereocenter.

-

C1 of the Cycloheptyl Ring: The carbon atom of the cycloheptyl ring bonded to the ether oxygen is also a stereocenter.

The presence of these two stereocenters means that this compound can exist as a mixture of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These stereoisomers are diastereomers of each other, with the (R,R) and (S,S) isomers being one enantiomeric pair, and the (R,S) and (S,R) isomers forming another.

Physicochemical Properties

| Property | Estimated Value (for N-Boc-3-(Cycloheptyloxy)azetidine) | Reference Compound(s) |

| Molecular Formula | C16H29NO3 | - |

| Molecular Weight | 283.41 g/mol | - |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | N-Boc-azetidine-3-carboxylic acid |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | General estimation for similar structures |

| Hydrogen Bond Donors | 0 (N-Boc protected) / 1 (deprotected) | N-Boc-azetidine-3-carboxylic acid |

| Hydrogen Bond Acceptors | 3 | N-Boc-azetidine-3-carboxylic acid |

| Rotatable Bond Count | 4 | N-Boc-azetidine-3-carboxylic acid |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached via a Williamson ether synthesis, a robust and widely used method for forming ethers. This would involve the reaction of a 3-hydroxyazetidine derivative with a cycloheptyl halide or sulfonate. A common strategy in azetidine chemistry is to use an N-protected starting material, such as N-Boc-3-hydroxyazetidine, to prevent side reactions involving the nitrogen atom.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below:

The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, conferring unique conformational constraints and physicochemical properties to bioactive molecules. This technical guide delves into the burgeoning field of novel azetidine derivatives, summarizing their diverse biological activities, providing detailed experimental protocols for their evaluation, and visualizing key molecular pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics.

Anticancer Activity of Azetidine Derivatives

Azetidine-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of crucial cellular processes like microtubule assembly and signal transduction pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected novel azetidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 1a | A549 (Lung Carcinoma) | 0.0022 | - | - | [1] |

| 1a | HCT116 (Colon Carcinoma) | 0.0021 | - | - | [1] |

| AZ-5 | MCF-7 (Breast Adenocarcinoma) | - | Doxorubicin | - | [2] |

| AZ-9 | MCF-7 (Breast Adenocarcinoma) | - | Doxorubicin | - | [2] |

| AZ-10 | MCF-7 (Breast Adenocarcinoma) | - | Doxorubicin | - | [2] |

| AZ-14 | MCF-7 (Breast Adenocarcinoma) | - | Doxorubicin | - | [2] |

| AZ-19 | MCF-7 (Breast Adenocarcinoma) | - | Doxorubicin | - | [2] |

| H172 (9f) | - | 0.38 - 0.98 | - | > 15.8 (Stat1/Stat5) | [3] |

| H182 | - | 0.38 - 0.98 | - | > 15.8 (Stat1/Stat5) | [3] |

| 7g | MDA-MB-231 (Breast Cancer) | 1-3 | - | - | [4] |

| 8a | HepG2 (Hepatocellular Carcinoma) | 13.5 (µg/ml) | 5-Fluorouracil | - | [5] |

| 8a | MCF-7 (Breast Adenocarcinoma) | 10 (µg/ml) | 5-Fluorouracil | - | [5] |

| 8b | HepG2 (Hepatocellular Carcinoma) | 32.5 (µg/ml) | 5-Fluorouracil | - | [5] |

| 8b | MCF-7 (Breast Adenocarcinoma) | 25.9 (µg/ml) | 5-Fluorouracil | - | [5] |

Note: A dash (-) indicates that the specific quantitative data was mentioned as significant but not explicitly provided in the cited source.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines (e.g., A549, HCT116, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Azetidine derivatives (dissolved in DMSO, stock solution)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the azetidine derivatives (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin or 5-Fluorouracil) should be included. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathway: STAT3 Inhibition

Several potent azetidine-based inhibitors have been identified to target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[2][9] Inhibition of the STAT3 pathway represents a promising strategy for cancer therapy.

Antimicrobial Activity of Azetidine Derivatives

Novel azetidine derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a spectrum of bacterial and fungal pathogens. These findings highlight their potential as a new class of antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected novel azetidine derivatives, presenting their minimum inhibitory concentrations (MIC) or zone of inhibition.

| Compound ID | Microorganism | MIC (µM) | Zone of Inhibition (mm) | Reference Compound | Activity | Citation |

| M7 | Staphylococcus aureus | - | 22 | Ampicillin | 27 mm | [9] |

| M7 | Escherichia coli | - | 25 | Ampicillin | 27 mm | [9] |

| M8 | Escherichia coli | - | 25 | Ampicillin | 27 mm | [9] |

| AZ-4 | Gram +ve & Gram -ve bacteria | 3.85 - 7.51 | - | Amoxicillin | - | [2] |

| AZ-5 | Gram +ve & Gram -ve bacteria | 3.85 - 7.51 | - | Amoxicillin | - | [2] |

| AZ-11 | Gram +ve & Gram -ve bacteria | 3.85 - 7.51 | - | Amoxicillin | - | [2] |

| AZ-14 | Gram +ve & Gram -ve bacteria | 3.85 - 7.51 | - | Amoxicillin | - | [2] |

| AZ-15 | Gram +ve & Gram -ve bacteria | 3.85 - 7.51 | - | Amoxicillin | - | [2] |

| AZ-16 | Gram +ve & Gram -ve bacteria | 3.85 - 7.51 | - | Amoxicillin | - | [2] |

| AZ-20 | Gram +ve & Gram -ve bacteria | 4.19 - 13.74 | - | Amoxicillin | - | [2] |

| 4a | S. aureus, B. subtilis, E. coli | - | - | Streptomycin | Mild to moderate | [10] |

| 4b | S. aureus, B. subtilis, E. coli | - | - | Streptomycin | Mild to moderate | [10] |

| BGAz-001 | Mycobacterium bovis BCG | 64.5 | - | - | - | [11] |

| BGAz-002 | Mycobacterium bovis BCG | ~20 | - | - | - | [6] |

| BGAz-003 | Mycobacterium bovis BCG | ~20 | - | - | - | [6] |

| BGAz-004 | Mycobacterium bovis BCG | ~16 | - | - | - | [6] |

| BGAz-006 | Mycobacterium bovis BCG | ~10 | - | - | - | [6] |

Note: A dash (-) indicates that the specific quantitative data was not provided in the cited source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Azetidine derivatives (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the azetidine derivatives in the broth within the 96-well microplate. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds.

-

Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + standard antimicrobial agent).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Antitubercular Activity and Mechanism of Action

Azetidine derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][11] A key mechanism of action for some of these compounds is the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.

Signaling Pathway: Mycolic Acid Biosynthesis Inhibition

Mycolic acids are long-chain fatty acids that form a crucial part of the protective outer layer of mycobacteria. The biosynthesis of mycolic acids is a complex multi-step process involving several enzymes, making it an attractive target for antitubercular drugs. Azetidine derivatives can interfere with this pathway, leading to the inhibition of mycobacterial growth.

Conclusion

The diverse biological activities of novel azetidine derivatives underscore their significant potential in drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers to explore and advance this promising class of compounds. Further investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully realize their therapeutic utility. The unique structural features of the azetidine ring will likely continue to inspire the design of innovative molecules with enhanced potency, selectivity, and pharmacokinetic properties.

References

- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jebms.org [jebms.org]

- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcdr.net [jcdr.net]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Core in Cycloalkoxy Derivatives: A Technical Guide to Structure-Activity Relationships at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of cycloalkoxy azetidines, a chemical class of significant interest in medicinal chemistry. While comprehensive quantitative SAR data for a homologous series of cycloalkoxy azetidines is not extensively available in the public domain, this document synthesizes findings from related azetidine derivatives and alkoxy-substituted muscarinic agonists to elucidate the key structural determinants for activity. The primary focus of this guide is on their interaction with muscarinic acetylcholine receptors (mAChRs), which are critical targets for a variety of therapeutic areas, including neurodegenerative diseases and psychiatric disorders.

Introduction to Cycloalkoxy Azetidines in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has gained considerable attention in drug discovery as a versatile scaffold.[1][2] Its constrained nature can impart favorable conformational rigidity to a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[2] When functionalized with a cycloalkoxy group, the resulting derivatives offer a unique three-dimensional profile that can be systematically modified to probe the binding pockets of receptors. Compounds bearing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, as well as utility in treating central nervous system disorders.[3] The exploration of cycloalkoxy azetidines as muscarinic receptor modulators is a promising avenue for the development of novel therapeutics with improved efficacy and side-effect profiles.

The Muscarinic Acetylcholine Receptor Family

Muscarinic acetylcholine receptors are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2][4] These receptors play crucial roles in a variety of physiological processes, including learning, memory, and smooth muscle contraction.[5] The five subtypes are broadly classified based on their primary G-protein coupling:

-

M1, M3, and M5 receptors typically couple through Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][6] This signaling cascade ultimately results in an increase in intracellular calcium levels.

-

M2 and M4 receptors primarily couple through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4]

Due to the high degree of homology in the orthosteric binding site across the five subtypes, achieving subtype selectivity with agonists has been a significant challenge.[7] This has spurred interest in the development of allosteric modulators and agonists with unique structural features that can exploit subtle differences in the receptor binding pockets.

Structure-Activity Relationships of Cycloalkoxy Azetidines at Muscarinic Receptors

While a comprehensive public dataset for a homologous series of cycloalkoxy azetidines is not available, SAR trends can be inferred from studies on related azetidine derivatives and other muscarinic agonists bearing alkoxy substituents.

The Azetidine Core

The azetidine ring serves as a rigid scaffold, orienting the substituents in a defined spatial arrangement. The nitrogen atom of the azetidine is a key feature, often protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of muscarinic receptors. Modifications to the azetidine ring itself can impact potency and selectivity. For instance, substitution at the 3-position of the azetidine ring has been shown to enhance the potency of M4 positive allosteric modulators.[8]

The Cycloalkoxy Moiety

The cycloalkoxy group is expected to occupy a hydrophobic pocket within the receptor. The size and nature of the cycloalkyl ring are critical determinants of binding affinity and subtype selectivity.

-

Ring Size: The optimal ring size will depend on the specific subtype being targeted. Smaller rings, such as cyclopropoxy or cyclobutoxy, may be favored for receptors with more constrained binding pockets, while larger rings like cyclohexyloxy could provide more extensive hydrophobic contacts in receptors with more accommodating pockets.

-

Substitution on the Cycloalkyl Ring: The addition of substituents to the cycloalkyl ring can further refine the interaction with the receptor. For example, polar substituents could engage in hydrogen bonding with nearby residues, while hydrophobic substituents could enhance van der Waals interactions.

-

Ether Linkage: The oxygen atom of the cycloalkoxy group can act as a hydrogen bond acceptor, forming a critical interaction with residues in the binding pocket. The geometry of this ether linkage, influenced by the rigidity of the azetidine and cycloalkyl rings, will be crucial for optimal binding.

In a series of 3-(3-substituted-pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridines, which are structurally related to azetidines, M1 agonist activity was found to be related to the length of the alkoxy side chain, with maximal activity observed with a hexyloxy group.[9] This suggests that the length and nature of the alkoxy substituent are key for efficacy.

Data Presentation

The following table summarizes representative quantitative data for azetidine derivatives and related structures acting on muscarinic receptors, illustrating the impact of structural modifications on activity. It is important to note that this table is not a direct SAR study of a homologous series of cycloalkoxy azetidines due to the limited availability of such data in the public domain.

| Compound/Structure | Target | Assay | Activity (nM) | Reference |

| Azetidine-derived tertiary amide (e.g., 10a) | hM4 PAM | - | Potent | [8] |

| 3-(3-(Hexyloxy)pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridine | M1 Agonist | Guinea pig vas deferens twitch inhibition | Maximal activity | [9] |

| (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017) | M1 Agonist | Functional Assay | - | [10] |

Signaling Pathways

The interaction of cycloalkoxy azetidine agonists with muscarinic receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype.

M1/M3/M5 Receptor Signaling Pathway

Caption: M1/M3/M5 receptor signaling cascade.

M2/M4 Receptor Signaling Pathway

Caption: M2/M4 receptor signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of cycloalkoxy azetidines with muscarinic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Workflow:

Caption: Radioligand binding assay workflow.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [³H]N-methylscopolamine), and varying concentrations of the test cycloalkoxy azetidine.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate the G-protein coupled to the receptor.

Workflow:

Caption: GTPγS binding assay workflow.

Detailed Protocol:

-

Membrane Preparation:

-

Prepare cell membranes as described for the radioligand binding assay. Ensure that the cells express both the muscarinic receptor subtype of interest and the appropriate G-protein.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, combine the cell membranes, a sub-saturating concentration of [³⁵S]GTPγS, guanosine diphosphate (GDP) to enhance the agonist-stimulated signal, and varying concentrations of the test cycloalkoxy azetidine agonist.[11]

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.[12]

-

-

Separation and Counting:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with cold buffer.

-

Alternatively, a scintillation proximity assay (SPA) format can be used, where the membranes are captured on beads containing a scintillant, eliminating the need for a filtration step.[13]

-

Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter or a microplate scintillation counter for SPA beads.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

-

Conclusion

Cycloalkoxy azetidines represent a promising class of compounds for the modulation of muscarinic acetylcholine receptors. While a comprehensive, publicly available SAR dataset for this specific chemical series is currently lacking, analysis of related structures provides valuable insights into the key structural features driving activity. The azetidine core acts as a rigid scaffold presenting the cycloalkoxy group to a hydrophobic pocket in the receptor, with the size and substitution of the cycloalkyl ring being critical for optimizing affinity and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the pharmacological characterization of novel cycloalkoxy azetidine derivatives. Further investigation into this chemical space is warranted to fully elucidate their therapeutic potential.

References

- 1. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bohrium.com [bohrium.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Synthesis and structure-activity relationships of new muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

In Silico Prediction of ADMET Properties for 3-(Cycloheptyloxy)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico computational models provide a rapid and cost-effective means to predict these properties, guiding the selection and optimization of lead candidates.[2][3] This technical guide explores the predicted ADMET profile of 3-(Cycloheptyloxy)azetidine, a novel azetidine derivative, using established in silico methodologies. Azetidines, four-membered nitrogen-containing heterocycles, are of growing interest in medicinal chemistry due to their unique structural features, though they have been traditionally challenging to synthesize.[4] This document serves as a hypothetical case study, presenting predicted data and outlining the computational workflows and models that would be used in such an evaluation.

Introduction to this compound and In Silico ADMET

This compound is a small molecule featuring a central azetidine ring, a known pharmacophore present in several FDA-approved drugs, linked to a cycloheptyloxy group.[4] The physicochemical properties conferred by these moieties will dictate its pharmacokinetic and toxicological profile. In silico ADMET prediction leverages computational algorithms and extensive databases of existing experimental data to forecast the behavior of new chemical entities. These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), molecular modeling, and data mining techniques, are indispensable tools in early-stage drug development.[3][5]

Predicted Physicochemical and ADMET Properties of this compound

The following table summarizes the predicted physicochemical and ADMET properties for this compound. These values are hypothetical and derived from the application of common in silico prediction tools (e.g., SwissADME, ADMET Predictor™, etc.) for illustrative purposes.[1][2]

| Parameter | Predicted Value | Interpretation & Significance |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 183.28 | Low molecular weight, favorable for absorption. |

| LogP (Octanol/Water Partition Coefficient) | 2.5 | Optimal lipophilicity for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 21.3 | Good potential for oral bioavailability and BBB penetration. |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Favorable for membrane permeability. |

| Rotatable Bonds | 3 | Good balance of flexibility and conformational stability. |

| Absorption | ||

| Aqueous Solubility (LogS) | -3.0 | Moderately soluble. |

| Caco-2 Permeability (10⁻⁶ cm/s) | > 10 | High permeability, suggesting good intestinal absorption. |

| Human Intestinal Absorption (%) | > 90% | Likely to be well-absorbed from the GI tract. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |

| Distribution | ||

| Volume of Distribution (Vd) (L/kg) | 2.0 | Moderate distribution into tissues. |

| Plasma Protein Binding (%) | 85% | Moderate binding to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Predicted to cross the BBB. |

| Metabolism | ||

| Cytochrome P450 (CYP) Isoform Inhibition | ||

| CYP1A2 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP2C9 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP2C19 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP2D6 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| Excretion | ||

| Total Clearance (ml/min/kg) | 15 | Moderate clearance rate. |

| Renal Excretion (%) | 30% | Primarily cleared through metabolism, with some renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |

| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low risk | Low potential for cardiotoxicity. |

| Hepatotoxicity | Low risk | Low potential for liver toxicity. |

| Skin Sensitization | Low risk | Unlikely to cause skin sensitization. |

Methodologies for In Silico ADMET Prediction

The prediction of the ADMET properties of this compound would involve a multi-faceted computational approach, integrating various models to provide a comprehensive profile.

General Workflow

The overall process for in silico ADMET prediction follows a structured workflow, from initial molecular input to the final consolidated report.

Physicochemical Property Calculation

Physicochemical properties are calculated based on the molecular structure. LogP, a measure of lipophilicity, is often predicted using methods like the Crippen method. Topological Polar Surface Area (TPSA) is calculated by summing the surface contributions of polar atoms. These fundamental properties are crucial inputs for many ADMET models.

Absorption Models

-

Aqueous Solubility (LogS): Predicted using models that consider the contributions of different atoms and fragments to overall solubility.

-

Caco-2 Permeability: Often modeled using QSAR approaches that correlate molecular descriptors with experimentally determined permeability values in Caco-2 cell assays.

-

P-glycoprotein (P-gp) Substrate/Inhibitor Models: Classification models, often based on machine learning algorithms, are trained on datasets of known P-gp substrates and non-substrates to predict the likelihood of a new compound being transported by this efflux pump.

Distribution Models

-

Plasma Protein Binding (PPB): QSAR models are commonly used to predict the extent of binding to plasma proteins like albumin, based on descriptors such as lipophilicity and molecular size.

-

Volume of Distribution (Vd): Predicted using equations that incorporate factors like LogP and the fraction of drug unbound in plasma.

-

Blood-Brain Barrier (BBB) Permeation: Models for BBB penetration often use a combination of physicochemical properties (e.g., TPSA, molecular weight, LogP) and structural motifs to predict the ability of a compound to cross into the central nervous system.

Metabolism Models

The metabolic fate of this compound would likely involve the cytochrome P450 (CYP) enzyme system. The cycloheptyl and azetidine rings are potential sites of metabolism.

-

CYP Inhibition: In silico models for CYP inhibition are typically classification models that predict whether a compound will inhibit specific CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) at therapeutic concentrations. These models are crucial for assessing the potential for drug-drug interactions.

Toxicity Models

-

AMES Mutagenicity: These models are trained to identify structural alerts or molecular fragments that are known to be associated with mutagenicity.

-

hERG Inhibition: The potential for a compound to block the hERG potassium channel, which can lead to cardiotoxicity, is predicted using pharmacophore models and QSAR.

-

Hepatotoxicity: In silico models for hepatotoxicity often use a combination of structural alerts and physicochemical properties to predict the potential for a compound to cause liver injury.

Discussion and Implications

The hypothetical in silico ADMET profile of this compound suggests that it has many drug-like properties. Its predicted low molecular weight, optimal lipophilicity, and good intestinal absorption are favorable for oral bioavailability. The prediction that it is not a P-gp substrate is also advantageous. Furthermore, the compound is predicted to have a low potential for CYP-mediated drug-drug interactions and a favorable toxicity profile.

The predicted ability to cross the blood-brain barrier suggests that this compound could be a candidate for CNS-targeting therapies. However, this would need to be confirmed with in vitro and in vivo studies. The moderate plasma protein binding and volume of distribution indicate that the compound would be available to reach its target tissues.

Conclusion

This technical guide has presented a hypothetical, in silico-derived ADMET profile for this compound. The use of computational tools in the early stages of drug discovery allows for the efficient screening of large numbers of compounds and the prioritization of those with the most promising pharmacokinetic and safety profiles.[1] While in silico predictions are a valuable guide, it is imperative that they are followed by experimental validation to confirm the ADMET properties of any promising drug candidate. The methodologies and workflows described herein represent a standard approach in the pharmaceutical industry for leveraging computational chemistry to accelerate the development of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Modeling ADMET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and supplier for 3-(Cycloheptyloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

3-(Cycloheptyloxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cycloheptyloxy group. The unique combination of the strained azetidine ring and the larger cycloheptyl ether moiety suggests potential applications in medicinal chemistry and materials science. The azetidine scaffold is a privileged structure in drug discovery, known for its ability to introduce conformational rigidity and improve physicochemical properties.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₉NO Molecular Weight: 169.26 g/mol

Physicochemical Data (Predicted)

Due to the novelty of this compound, experimental data is not available. The following table summarizes predicted physicochemical properties.

| Property | Predicted Value |

| CAS Number | Not Assigned |

| Boiling Point | ~250-270 °C |

| Melting Point | Not Available |

| LogP | ~2.5 - 3.0 |

| pKa (of Azetidine Nitrogen) | ~8.5 - 9.5 |

| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water. |

Potential Suppliers

Currently, there are no known commercial suppliers for this compound. Synthesis would be required for its acquisition. For precursors, such as N-Boc-3-hydroxyazetidine and cycloheptyl bromide, various chemical suppliers can be consulted.

Proposed Experimental Protocols

The synthesis of this compound can be approached through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This involves the reaction of an alkoxide with an alkyl halide.

Synthesis of N-Boc-3-(Cycloheptyloxy)azetidine

This protocol outlines the synthesis of the N-Boc protected intermediate.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Cycloheptyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add cycloheptyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(cycloheptyloxy)azetidine.

Deprotection of N-Boc-3-(Cycloheptyloxy)azetidine

This step removes the Boc protecting group to yield the final product.

Materials:

-

N-Boc-3-(cycloheptyloxy)azetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-3-(cycloheptyloxy)azetidine (1.0 eq) in DCM.

-

Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain this compound. Further purification may be achieved by distillation or chromatography if necessary.

Potential Signaling Pathways and Applications

Azetidine derivatives are known to interact with various biological targets. The incorporation of a cycloheptyloxy group could modulate properties such as lipophilicity and receptor binding affinity.

Potential Research Areas:

-

GPCR Ligands: The azetidine core can serve as a scaffold for ligands of G-protein coupled receptors. The cycloheptyl group could explore hydrophobic pockets within the receptor binding site.

-

Ion Channel Modulators: Functionalized azetidines have been investigated as modulators of ion channels.

-

Enzyme Inhibitors: The strained azetidine ring can be exploited in the design of enzyme inhibitors.

Diagrams

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

General Azetidine Signaling Interaction

Caption: Hypothetical signaling pathway for an azetidine-based ligand.

References

Review of 3-substituted azetidine synthesis methods

An In-depth Technical Guide to the Synthesis of 3-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a key structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity. The synthesis of 3-substituted azetidines, in particular, has garnered significant attention as it allows for the introduction of diverse functionalities at a key position for modulating biological activity. This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing these valuable building blocks, with a focus on practical application for researchers in drug discovery and development.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a direct and fundamental approach to the azetidine ring system. These methods typically involve the formation of a C-N bond from a suitably functionalized acyclic precursor.

Cyclization of γ-Amino Halides and Alcohols

The classical approach to azetidine synthesis involves the intramolecular nucleophilic substitution of a halide or a leaving group on a γ-carbon by an amino group. While conceptually straightforward, this method can be challenging due to competing elimination reactions and the entropic cost of forming a four-membered ring.

A more recent and efficient variation is the intramolecular aminolysis of epoxides. Lanthanide triflates have emerged as effective Lewis acid catalysts for this transformation, promoting regioselective ring opening.

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [1]

| Substrate | Product | Yield (%) |

| cis-N-Tosyl-3,4-epoxy-amine | 1-Tosyl-3-hydroxyazetidine | 81 |

| cis-N-Boc-3,4-epoxy-amine | 1-Boc-3-hydroxyazetidine | 75 |

| cis-N-Cbz-3,4-epoxy-amine | 1-Cbz-3-hydroxyazetidine | 85 |

Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[1]

-

To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%).

-

Stir the reaction mixture under reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0°C and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding 3-hydroxyazetidine.

Reaction Workflow: Intramolecular Aminolysis of an Epoxide

Caption: Workflow for the synthesis of 3-hydroxyazetidines.

[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a highly convergent and atom-economical route to functionalized azetidines.[2][3][4] Recent advances have enabled this reaction to be performed under visible light irradiation, providing a milder and more selective alternative to traditional UV-mediated methods.[5]

Table 2: Visible Light-Enabled Aza Paternò-Büchi Reaction [6]

| Imine Precursor | Alkene | Product | Yield (%) | d.r. |

| Oxime 15 | Styrene | Bicyclic Azetidine 16 | 98 | >20:1 |

| N-aryl imine | Indene | Fused Azetidine | 78 | 15:1 |

| Glyoxylate imine | 1-Hexene | 2-Carboxyazetidine | 85 | >20:1 |

Experimental Protocol: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction[6]

-

In a vial, dissolve the oxime substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add the photocatalyst, fac-[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.5 mol%).

-

Degas the solution with argon for 15 minutes.

-

Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the bicyclic azetidine.

Reaction Mechanism: Triplet-Sensitized Aza Paternò-Büchi Reaction

Caption: Mechanism of the photocatalyzed aza Paternò-Büchi reaction.

Ring Expansion of Strained Precursors

Ring expansion strategies leverage the release of ring strain in smaller heterocycles, such as aziridines and 1-azabicyclo[1.1.0]butanes (ABBs), to drive the formation of the azetidine ring. These methods provide access to highly substituted and structurally complex azetidines.

Ring Expansion of Aziridines

The one-carbon ring expansion of aziridines can be achieved through various methods, including the reaction with carbenoids. A notable example is the rhodium-catalyzed reaction of methylene aziridines with diazo compounds, which proceeds via a formal [3+1] cycloaddition to yield highly substituted methylene azetidines.[7][8][9]

Table 3: [3+1] Ring Expansion of Methylene Aziridines [7]

| Methylene Aziridine | Diazo Compound | Product | Yield (%) | d.r. |

| 1a (R¹=C₅H₁₁, R²=H) | 2a (Aryl=Ph) | 3aa | 90 | >20:1 |

| 1a | 2b (Aryl=4-MeO-Ph) | 3ab | 85 | >20:1 |

| 1a | 2c (Aryl=4-Cl-Ph) | 3ac | 92 | >20:1 |

Experimental Protocol: Rhodium-Catalyzed [3+1] Ring Expansion[7]

-

To a solution of the methylene aziridine (1.0 eq) and Rh₂(OAc)₄ (1 mol%) in dichloromethane (DCM) is added a solution of the diazo compound (2.0 eq) in DCM via syringe pump over 1 hour.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the methylene azetidine.

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of 3-substituted azetidines.[6][10][11] The reaction of ABBs with various nucleophiles and electrophiles leads to the regioselective opening of the bicyclic system.

Table 4: Synthesis of 3-Substituted Azetidines from 1-Azabicyclo[1.1.0]butane [12]

| Reagent | Product | Yield (%) |

| HCl-EtOH | 3-Ethoxyazetidine hydrochloride | 75 |

| 48% HBr | 3-Bromoazetidine hydrobromide | 88 |

| ClCO₂Et | 1-Carbethoxy-3-chloroazetidine | 82 |

| AcSH | 1-Acetyl-3-acetylthioazetidine | 63 |

Experimental Protocol: Synthesis of 1-Acetyl-3-acetylthioazetidine from ABB[12]

-

To a THF solution of 1-azabicyclo[1.1.0]butane (generated in situ from 2,3-dibromopropylamine hydrobromide) at -4°C under an argon atmosphere, add a solution of thiolacetic acid (1.1 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash sequentially with 0.3 N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography on silica gel (eluent: CH₂Cl₂) to give 1-acetyl-3-acetylthioazetidine as a colorless oil.

Proposed Mechanism: [3+1] Ring Expansion of Methylene Aziridine

References

- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines [ouci.dntb.gov.ua]

- 10. Azetidine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Potential Therapeutic Targets for 3-(Cycloheptyloxy)azetidine: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(Cycloheptyloxy)azetidine is a novel chemical entity for which no direct pharmacological data has been publicly disclosed. This document synthesizes information from structurally related compounds to hypothesize potential therapeutic targets and guide future research. By deconstructing the molecule into its core components—the azetidine ring and the cycloheptyloxy moiety—we can infer a range of plausible biological activities. The azetidine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, associated with a wide array of therapeutic targets. The cycloheptyloxy group, a bulky lipophilic moiety, is likely to significantly influence the compound's pharmacokinetic profile and target engagement. This whitepaper outlines potential therapeutic avenues, proposes experimental workflows for target validation, and provides a framework for the preclinical assessment of this promising compound.

Introduction: Deconstructing this compound for Target Identification

The rational design and development of novel therapeutics hinge on the early and accurate identification of biological targets. In the absence of direct experimental data for this compound, a predictive approach based on structure-activity relationships (SAR) of its constituent fragments is a viable strategy. The molecule consists of a saturated four-membered nitrogen-containing heterocycle, the azetidine ring, substituted at the 3-position with a cycloheptyloxy group.

The azetidine ring is a desirable feature in medicinal chemistry, offering a balance of structural rigidity and metabolic stability.[1] Its presence in a molecule can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[2] Compounds incorporating the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[2][3]

The cycloheptyloxy group is a large, non-polar side chain. While less common than its cyclohexyl counterpart, its principal role is likely to enhance lipophilicity, thereby influencing membrane permeability, oral bioavailability, and interaction with hydrophobic pockets within target proteins.[4] The ether linkage itself is a common motif in pharmacologically active compounds and can act as a hydrogen bond acceptor.[5]

This document will explore the therapeutic landscape of azetidine derivatives and consider the modulatory impact of the cycloheptyloxy group to propose a prioritized list of potential targets for this compound.

Hypothesized Therapeutic Areas and Molecular Targets

Based on the extensive pharmacology of azetidine-containing compounds, several high-potential therapeutic areas and specific molecular targets can be postulated for this compound.

Central Nervous System (CNS) Disorders

The azetidine scaffold is frequently found in CNS-active agents.[6] Its rigid structure can effectively mimic portions of neurotransmitters or other endogenous ligands, leading to interactions with various CNS targets.

-

Potential Targets:

-

GABA Transporters (GAT-1 and GAT-3): Azetidine derivatives have been identified as potent GABA uptake inhibitors.[7] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the brain, these compounds can potentiate GABAergic signaling, a mechanism relevant for treating epilepsy, anxiety, and other neurological disorders.

-

Dopamine Receptors: Antagonistic activity at dopamine receptors has been reported for some azetidine compounds, suggesting potential applications in treating schizophrenia and other psychotic disorders.[2][3]

-

Monoamine Oxidase (MAO) and other Amine-Metabolizing Enzymes: The azetidine nitrogen could interact with enzymes involved in neurotransmitter metabolism. For example, some amine-containing drugs are known to be metabolized by Cytochrome P450 enzymes like CYP2D6, which also metabolize monoamine oxidase inhibitors and serotonin reuptake inhibitors.[4][8]

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Azetidine-based structures have been explored as cholinesterase inhibitors.[9]

-

Oncology

Azetidine derivatives have emerged as promising scaffolds for the development of targeted anticancer agents.[10] They can function as inhibitors of key enzymes involved in cancer cell proliferation and survival.

-

Potential Targets:

-

Signal Transducer and Activator of Transcription 3 (STAT3): Novel azetidine amides have been developed as potent inhibitors of STAT3, a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell survival, proliferation, and invasion.[11]

-

Kinases (e.g., MEK1/2, JAK): The approved anticancer drug cobimetinib contains an azetidine moiety and functions as a MEK1/2 inhibitor. Other azetidine-containing compounds have shown potent inhibition of Janus kinases (JAKs), which are involved in cytokine signaling pathways that are often dysregulated in cancer and inflammatory diseases.

-

Monoacylglycerol Lipase (MAGL): Azetidine carbamates have been developed as covalent inhibitors of MAGL, an enzyme that is overexpressed in aggressive cancer cells and contributes to tumor progression.[1]

-

Infectious Diseases

The unique structural properties of the azetidine ring have been leveraged to develop novel anti-infective agents.

-

Potential Targets:

-

Mycolic Acid Biosynthesis: Certain azetidine derivatives have been shown to kill multidrug-resistant Mycobacterium tuberculosis by inhibiting the late stages of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[4][8]

-

Bacterial and Fungal Enzymes: The azetidine-2-one (β-lactam) ring is a cornerstone of many antibiotics. While this compound is not a β-lactam, the broader class of azetidines has shown antibacterial and antifungal activity, suggesting potential interactions with various microbial enzymes.[5]

-

Data Presentation: Summary of Potential Targets

The following table summarizes the hypothesized targets for this compound, based on the activities of structurally related azetidine compounds.

| Therapeutic Area | Potential Target Class | Specific Examples | Rationale from Azetidine Analogs |

| CNS Disorders | Neurotransmitter Transporters | GAT-1, GAT-3 | Conformationally constrained GABA analogs. |

| G-Protein Coupled Receptors | Dopamine Receptors | Reported dopamine antagonist activity.[2][3] | |

| Enzymes | Cholinesterases (AChE, BChE) | Azetidine scaffolds used in cholinesterase inhibitor design.[9] | |

| Oncology | Transcription Factors | STAT3 | Azetidine amides show potent STAT3 inhibition.[11] |

| Kinases | MEK1/2, JAK | Cobimetinib (MEK inhibitor) contains an azetidine ring. | |

| Hydrolases | MAGL, FAAH | Azetidine carbamates are potent MAGL inhibitors. | |

| Infectious Diseases | Bacterial Cell Wall Synthesis | Mycolate Assembly Enzymes | Inhibition of mycolic acid biosynthesis in M. tuberculosis.[4] |

| Various Microbial Enzymes | - | Broad antibacterial and antifungal activity reported.[5] |

Experimental Protocols: A Roadmap for Target Validation

A systematic approach is required to elucidate the biological activity of this compound. The following outlines key experimental protocols for initial screening and target validation.

General Workflow for Target Identification

A tiered screening approach is recommended, starting with broad phenotypic assays and progressing to more specific target-based assays.

Detailed Methodology: STAT3 Inhibition Assay

Given the promising results of azetidine amides as STAT3 inhibitors[11], a key initial experiment would be to assess the effect of this compound on STAT3 activity.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

-

Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 human breast cancer cells).

-

Probe Labeling: Synthesize and radiolabel a double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), a known STAT3 binding site, with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: In a binding buffer, pre-incubate nuclear extracts with varying concentrations of this compound for 30 minutes at room temperature.

-

Probe Incubation: Add the radiolabeled hSIE probe to the reaction mixture and incubate for an additional 20 minutes to allow for protein-DNA complex formation.

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the bands corresponding to the STAT3:DNA complexes using densitometry. The concentration of this compound that inhibits 50% of STAT3 DNA-binding activity (IC₅₀) can then be determined.

Signaling Pathway Visualization

To illustrate a potential mechanism of action, the following diagram depicts the canonical STAT3 signaling pathway, a plausible target for this compound.

Conclusion and Future Directions

While this compound is a molecule without a defined biological role, a systematic analysis of its structural components provides a strong foundation for hypothesizing its potential therapeutic targets. The well-documented and diverse pharmacology of the azetidine ring points towards promising applications in CNS disorders, oncology, and infectious diseases. The bulky cycloheptyloxy group is predicted to enhance lipophilicity and facilitate interactions with hydrophobic pockets of target proteins.

The immediate next steps should involve the synthesis of this compound and its submission to a battery of in vitro assays as outlined in this document. A broad phenotypic screening approach, followed by more focused target-based assays, will be crucial in uncovering its primary mechanism of action. The experimental workflows and hypothesized targets presented herein offer a rational starting point for the comprehensive preclinical evaluation of this novel chemical entity. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its journey through the drug discovery and development pipeline.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Basic ethers of cyclohexylphenols with beta-blocking activity: synthesis and pharmacological study of exaprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. scienceforecastoa.com [scienceforecastoa.com]

- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 3-(Cycloheptyloxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis and purification of 3-(Cycloheptyloxy)azetidine, a valuable building block in medicinal chemistry. The described methodology is based on established organic chemistry principles and analogous procedures found in the scientific literature.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished via a three-step sequence starting from commercially available N-Boc-3-hydroxyazetidine. The pathway involves:

-

O-Alkylation: A Williamson ether synthesis is employed to couple N-Boc-3-hydroxyazetidine with cycloheptyl bromide in the presence of a strong base.

-

Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed under acidic conditions to yield the final product.

-

Purification: The final compound is purified using standard laboratory techniques to achieve high purity.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(cycloheptyloxy)azetidine

This procedure details the O-alkylation of N-Boc-3-hydroxyazetidine with cycloheptyl bromide.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Cycloheptyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add cycloheptyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-3-(cycloheptyloxy)azetidine.

Step 2: Synthesis of this compound (Deprotection)

This protocol describes the removal of the N-Boc protecting group.

Materials:

-

N-Boc-3-(cycloheptyloxy)azetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-3-(cycloheptyloxy)azetidine (1.0 eq) in dichloromethane (0.2 M).

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Step 3: Purification of this compound

The final product can be purified by distillation or chromatography.

Procedure (Distillation):

-

Set up a fractional distillation apparatus.

-

Heat the crude this compound under reduced pressure.

-

Collect the fraction corresponding to the boiling point of the pure product.

Procedure (Chromatography):

-

If distillation is not suitable, purify the crude product by flash column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1) to afford the pure product.

Data Presentation

The following table summarizes the expected yields and purity for each step of the synthesis. These values are based on typical results for analogous reactions reported in the literature.

| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Typical Purity (%) |

| 1 | N-Boc-3-(cycloheptyloxy)azetidine | 269.38 | 70-85 | >95 |

| 2 | This compound | 169.27 | 85-95 | >98 |

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Application Notes and Protocols: 3-(Cycloheptyloxy)azetidine in Neuroscience Research

A comprehensive search of available scientific literature and databases did not yield specific information regarding the applications of 3-(Cycloheptyloxy)azetidine in neuroscience research. This suggests that the compound may be novel, not yet extensively studied, or primarily documented under a different chemical nomenclature.

However, to fulfill the user's request for detailed application notes and protocols for a structurally related azetidine derivative with demonstrated neuroprotective properties, we will focus on the well-documented compound 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride (KHG26792) . This compound has shown significant therapeutic potential in preclinical models of brain ischemia.

The following sections will provide a detailed overview of the applications, experimental protocols, and relevant data for KHG26792, adhering to the specified formatting and visualization requirements.

Application Notes for KHG26792 in Neuroscience Research

Compound: 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride (KHG26792)

Primary Application: Neuroprotection against Ischemia/Reperfusion (I/R) Brain Injury.[1]

Mechanism of Action (Proposed): KHG26792 exerts its neuroprotective effects through a multi-faceted approach that involves the inhibition of apoptosis, modulation of inflammation, reduction of oxidative stress, and improvement of brain energy metabolism.[1] Specifically, it has been shown to:

-

Reduce Apoptotic Cell Death: Suppresses I/R-induced apoptosis, a key contributor to neuronal damage.[1]

-

Combat Inflammation and Oxidative Stress: Significantly attenuates inflammatory responses and oxidative damage by upregulating the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and increasing levels of glutathione (GSH).[1]

-

Modulate Key Signaling Pathways: Upregulates pro-survival pathways involving p-Akt and downregulates detrimental factors including inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOU1), and matrix metalloproteinase-3 (MMP-3).[1]

-

Improve Mitochondrial Function: Enhances mitochondrial ATP levels and the activities of Na+, K+-ATPase and cytochrome c oxidase, thereby improving cellular energy metabolism.[1]

Potential Therapeutic Areas:

-

Ischemic Stroke

-

Neurodegenerative diseases with an inflammatory or oxidative stress component.

Quantitative Data Summary